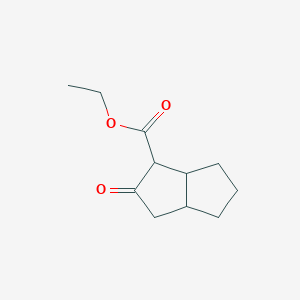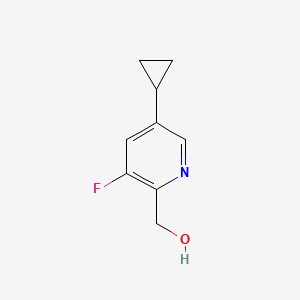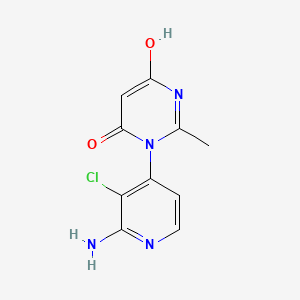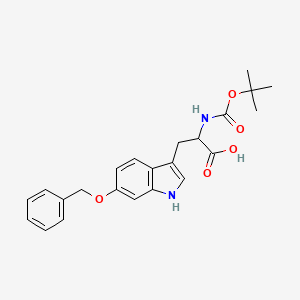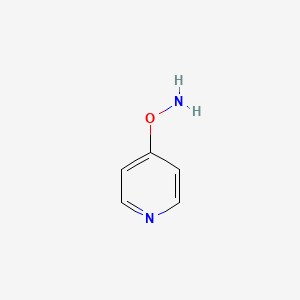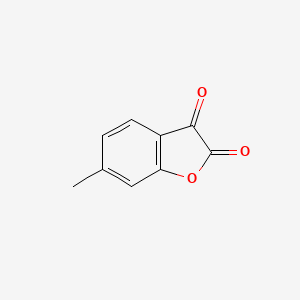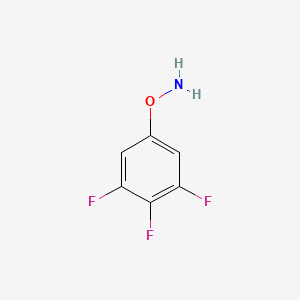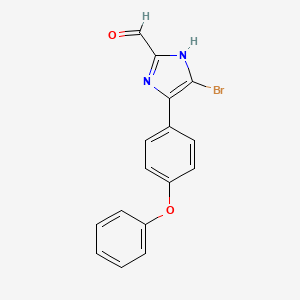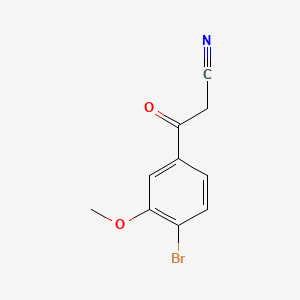
3-(4-Bromo-3-methoxyphenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-3-methoxyphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a bromo-substituted methoxyphenyl group attached to a nitrile and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methoxyphenyl)-3-oxopropanenitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-methoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 3-(4-bromo-3-methoxyphenyl)-2-cyanoacrylate.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methoxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alcoholic medium.
Major Products
Nucleophilic Substitution: Products include 3-(4-aminophenyl)-3-oxopropanenitrile or 3-(4-thiophenyl)-3-oxopropanenitrile.
Reduction: The major product is 3-(4-bromo-3-methoxyphenyl)-3-aminopropane.
Oxidation: The major product is 3-(4-bromo-3-hydroxyphenyl)-3-oxopropanenitrile.
Scientific Research Applications
3-(4-Bromo-3-methoxyphenyl)-3-oxopropanenitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-3-methoxyphenyl)-3-oxopropanoic acid
- 3-(4-Bromo-3-methoxyphenyl)-3-oxopropanamide
- 3-(4-Bromo-3-methoxyphenyl)-3-oxopropylamine
Uniqueness
3-(4-Bromo-3-methoxyphenyl)-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone functional group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-(4-bromo-3-methoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10-6-7(2-3-8(10)11)9(13)4-5-12/h2-3,6H,4H2,1H3 |
InChI Key |
AGFNFTCARUURAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hexylthieno[3,2-b]thiophene](/img/structure/B15336076.png)
